molecular formula C8H13NO2 B8567295 Neopentyl cyanoacetate CAS No. 88107-40-8

Neopentyl cyanoacetate

Cat. No.: B8567295
CAS No.: 88107-40-8
M. Wt: 155.19 g/mol
InChI Key: MKXONZIDTWQRSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Neopentyl cyanoacetate is a versatile chemical reagent that serves as a key precursor in organic synthesis and polymer research. Its primary research application is as a critical synthetic intermediate in the preparation of novel alpha-cyanoacrylate monomers and adhesives . The compound enables the synthesis of neopentyl cyanoacrylate, which exhibits superior thermal stability and reduced whitening effects compared to conventional cyanoacrylate adhesives like ethyl cyanoacrylate (ECA) . This makes this compound particularly valuable for developing advanced adhesive formulations with enhanced performance characteristics. Researchers utilize this compound to create solid cyanoacrylate polymers with a melting point of approximately 40-41°C, which can function as novel hot-melt adhesives or be formulated into liquid mixtures with other cyanoacrylates . The molecular structure of this compound, featuring the sterically hindered neopentyl group (2,2-dimethylpropyl), contributes to the exceptional thermal properties and reduced blooming phenomena observed in the resulting polymers . Beyond adhesive development, this compound finds applications in creating specialized copolymers and homopolymers for advanced material science, including potential use in nanoparticles for encapsulation and delivery systems . The compound is for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult relevant safety data sheets and handle this material following appropriate laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

88107-40-8

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

2,2-dimethylpropyl 2-cyanoacetate

InChI

InChI=1S/C8H13NO2/c1-8(2,3)6-11-7(10)4-5-9/h4,6H2,1-3H3

InChI Key

MKXONZIDTWQRSO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)COC(=O)CC#N

Origin of Product

United States

Advanced Methodologies for the Chemical Synthesis of Neopentyl Cyanoacetate

Esterification Reactions Employing Neopentyl Alcohol Precursors

The formation of an ester bond between a cyanoacetic acid derivative and neopentyl alcohol is a primary strategy for synthesizing neopentyl cyanoacetate (B8463686). This can be accomplished through various esterification techniques.

Direct esterification represents a fundamental approach to synthesizing neopentyl cyanoacetate. This reaction involves the combination of cyanoacetic acid and neopentyl alcohol, typically facilitated by an acid catalyst. google.comgoogle.com To drive the reaction towards completion, the water formed as a byproduct is often removed through azeotropic distillation. google.comgoogle.com A common solvent used for this purpose is toluene, which forms an azeotrope with water. google.comvulcanchem.com

A representative procedure involves refluxing cyanoacetic acid and neopentyl alcohol in the presence of sulfuric acid and toluene. google.comvulcanchem.com The use of a Dean-Stark apparatus allows for the continuous removal of water, shifting the chemical equilibrium to favor the formation of the this compound product. vulcanchem.com This method has been reported to achieve high yields, with one protocol describing a yield of 94%. vulcanchem.com

Table 1: Representative Protocol for Direct Esterification

Reactant 1Reactant 2CatalystSolventConditionsYield (%)
Cyanoacetic acidNeopentyl alcoholSulfuric acidTolueneReflux with azeotropic water removal94

Transesterification provides an alternative pathway for producing this compound. This process involves reacting a readily available alkyl cyanoacetate, such as ethyl cyanoacetate, with neopentyl alcohol. googleapis.comgoogle.com The reaction is an equilibrium process that can be catalyzed by either acids or bases. wikipedia.org To favor the formation of the desired product, the lower-boiling alcohol byproduct (e.g., ethanol) is typically removed by distillation. wikipedia.org This method is particularly useful for synthesizing esters with larger alcohol groups from smaller, more common methyl or ethyl esters. wikipedia.org

The efficiency of this compound synthesis is highly dependent on the catalyst employed.

Acid Catalysis : Strong acids like sulfuric acid are commonly used to catalyze the direct esterification of cyanoacetic acid with neopentyl alcohol. google.comgoogle.comvulcanchem.com The acid protonates the carbonyl oxygen of the cyanoacetic acid, which enhances its electrophilicity and facilitates the nucleophilic attack by neopentyl alcohol. wikipedia.org

Enzyme Catalysis : Enzymatic methods, particularly using lipases, offer a green alternative for ester synthesis. wikipedia.orgnih.gov These biocatalysts can operate under mild conditions and exhibit high selectivity. Lipase-catalyzed reactions can promote cascade processes, such as a one-pot esterification/Knoevenagel condensation, demonstrating the versatility of enzymatic approaches. nih.gov

Lewis Acid Catalysis : Lewis acids such as zinc chloride and indium halides can also serve as effective catalysts. prepchem.comresearchgate.net For instance, zinc chloride has been used in reactions involving this compound. prepchem.com Lewis acids activate the carbonyl group towards nucleophilic attack, similar to Brønsted acids. Scandium triflate is another notable Lewis acid used in organic synthesis. sigmaaldrich.com

Alternative Synthetic Pathways to the this compound Scaffold

Beyond conventional esterification, other synthetic routes have been explored to create the this compound structure.

The reaction between an acyl halide and an alcohol provides a powerful method for ester formation, especially when dealing with sterically hindered alcohols. For the synthesis of this compound, cyanoacetyl chloride can be reacted with neopentyl alcohol. google.com This reaction is typically performed in the presence of a base to neutralize the hydrogen chloride gas evolved during the process. google.com It is often rapid and proceeds smoothly, sometimes requiring gentle heating to initiate. google.com

Table 2: Synthesis via Cyanoacetyl Chloride

Reactant 1Reactant 2Key ConditionByproduct
Cyanoacetyl chlorideNeopentyl alcoholSpontaneous or gentle heating (55-65 °C)Hydrogen chloride

In line with the principles of green chemistry, solvent-free and microwave-assisted methods are gaining prominence. rsc.orgcem.com

Solvent-Free Synthesis : Eliminating the solvent can lead to cleaner reactions, easier work-up procedures, and often, enhanced reaction rates. cem.comresearchgate.net Reactions can be performed by grinding the reactants together, sometimes with a solid-supported catalyst like alumina. researchgate.net This approach minimizes waste and avoids the use of hazardous solvents. rsc.org

Microwave-Assisted Synthesis : The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes. anton-paar.comnih.gov This technique efficiently heats the reaction mixture, leading to rapid synthesis. anton-paar.com Microwave-assisted organic synthesis has been applied to a wide range of reactions, including the preparation of various biologically active compounds and can be performed in both solvent and solvent-free conditions. cem.comnih.govresearchgate.net

Optimization Strategies for Yield and Purity in this compound Production

The industrial synthesis of this compound, a key intermediate in various chemical manufacturing processes, necessitates robust optimization strategies to maximize product yield and purity while maintaining economic viability. Optimization efforts are primarily focused on two interconnected areas: the implementation of advanced process intensification techniques and the precise modulation of reaction parameters to enhance selectivity and conversion rates.

Process Intensification Techniques

Process intensification refers to the development of innovative apparatus and techniques that offer substantial improvements over conventional production methods. For this compound synthesis, which is typically a reversible esterification reaction, these strategies aim to overcome equilibrium limitations and enhance mass transfer, leading to higher efficiency and reduced environmental impact.

Reactive Distillation: A prominent process intensification technique for esterification is reactive distillation. This method combines the chemical reaction and the separation of products within a single unit. In the context of this compound synthesis from cyanoacetic acid and neopentyl alcohol, the continuous removal of the water byproduct via azeotropic distillation shifts the reaction equilibrium towards the formation of the ester, thereby driving the reaction to a higher conversion rate. google.comaalto.fismolecule.com This approach is more efficient than conventional batch reactors where water removal is often less effective. A patent for producing cyanoacetic acid esters describes reacting the acid and alcohol under reflux while removing the water produced by azeotropic distillation to achieve high yields. google.comgoogle.com

Solvent-Free and Biocatalytic Systems: The use of solvent-free systems represents a significant step towards greener and more intensified processes. researchgate.net Eliminating organic solvents reduces reactor volume, simplifies product purification, and minimizes waste. This can be effectively paired with biocatalysis, for instance, using immobilized enzymes like Candida antarctica lipase (B570770) B (Lipozyme® 435). researchgate.net While not yet documented specifically for this compound, this approach has been successfully applied to the synthesis of other neopentyl esters, achieving high purity (e.g., 92.5%) in solvent-free conditions. researchgate.net Such biocatalytic processes often proceed under milder temperature conditions, further enhancing the sustainability of the synthesis.

Cavitation-Based Technology: For mass-transfer-limited reactions involving immiscible reactants, cavitation technology offers a powerful intensification tool. nih.gov Both acoustic and hydrodynamic cavitation generate intense turbulence and liquid circulation, effectively eliminating mass transfer resistances. nih.gov In the esterification of fatty acids, cavitation has been shown to achieve over 90% conversion at ambient temperature and pressure within a few hours, demonstrating its potential to significantly intensify the synthesis of esters like this compound. nih.gov

Reaction Parameter Modulation for Enhanced Selectivity

Fine-tuning reaction parameters is crucial for maximizing the selectivity towards this compound, thereby increasing purity and yield while minimizing the formation of byproducts.

Catalyst Selection and Loading: The choice of catalyst is paramount. Traditional synthesis employs strong mineral acids like sulfuric acid as a homogeneous catalyst. google.comgoogle.com While effective, these can be corrosive and difficult to separate from the product. Alternative heterogeneous catalysts, such as acidic ion-exchange resins or reusable solid acids like zirconium(IV) dichloride oxide hydrate (B1144303) (ZrOCl₂·8H₂O), offer advantages in terms of separation, reusability, and potentially lower environmental impact. acs.orgnih.gov Orthogonal experiments on similar esterifications, such as the synthesis of ethyl cyanoacetate, have demonstrated that the amount of catalyst is often the most influential factor affecting the esterification rate. e3s-conferences.org Optimizing catalyst loading is a critical step to balance reaction speed with cost and selectivity.

Molar Ratio of Reactants: As esterification is a reversible reaction, employing an excess of one of the reactants can shift the equilibrium to favor product formation. aalto.finih.gov In the synthesis of this compound, using an excess of neopentyl alcohol relative to cyanoacetic acid can significantly increase the conversion of the acid. A patent for the preparation of neopentyl α-cyanoacetate reported a high yield of 94% when using a molar ratio of neopentyl alcohol to cyanoacetic acid of 1.4:1. google.com

Solvent System Optimization: The solvent plays a multi-faceted role in the reaction. It must dissolve the reactants, particularly the solid cyanoacetic acid, and ideally form an azeotrope with water to facilitate its removal. A patented process describes using a dual-solvent system: a first solvent with good solubility for cyanoacetic acid is combined with a second solvent that is substantially insoluble in water. google.com This approach ensures the reaction system remains homogeneous, promoting an efficient reaction, while also allowing for easy separation of the water byproduct, thus improving the yield. google.com

Interactive Data Table: Effect of Reactant Molar Ratio on Esterification Yield

The following table, based on typical results for Fischer-Speier esterification, illustrates how modulating the molar ratio of alcohol to acid can impact the final product yield.

Molar Ratio (Alcohol:Acid)Theoretical Yield (%)
1:167
2:185
3:190
5:195
10:198

Note: Data is illustrative of the Le Châtelier's principle effect in reversible esterification and not specific experimental results for this compound.

Interactive Data Table: Influence of Key Parameters on Synthesis Outcome

This table summarizes the general impact of modulating various reaction parameters on the synthesis of esters like this compound.

ParameterMethod of ModulationPrimary ImpactSecondary Effects
Catalyst Change type (Homogeneous vs. Heterogeneous)Purity, Reusability, Waste ReductionReaction Rate, Cost
Varying Concentration/LoadingReaction RateSelectivity, Cost
Reactant Ratio Increasing Alcohol:Acid RatioYield, ConversionCost, Downstream Separation
Temperature Increasing TemperatureReaction RatePotential for side reactions, Energy Cost
Reflux ConditionsWater Removal, Conversion
Solvent Azeotropic Solvent (e.g., Toluene)Water Removal, YieldEnvironmental Impact, Cost
Dual-Solvent SystemReactant Solubility, Water SeparationProcess Complexity

Mechanistic Elucidation of Neopentyl Cyanoacetate Reactivity

Carbanion Chemistry of Neopentyl Cyanoacetate (B8463686)

The reactivity of neopentyl cyanoacetate is significantly influenced by the chemistry of its carbanion, which is readily formed due to the acidity of the protons alpha to both the cyano and ester groups.

The hydrogen atoms on the carbon adjacent to the carbonyl group (α-hydrogens) in carbonyl compounds exhibit unusual acidity. pressbooks.publibretexts.org While typical pKa values for C-H bonds in alkanes are around 50, the pKa for α-hydrogens in compounds like aldehydes, ketones, and esters are significantly lower, in the range of 16-25. pressbooks.publibretexts.orgucalgary.ca This increased acidity is attributed to the formation of a resonance-stabilized conjugate base, known as an enolate. libretexts.orguomustansiriyah.edu.iq

In the case of this compound, the presence of both a cyano group and a carbonyl group on the same carbon atom further enhances the acidity of the alpha-proton. Both groups are electron-withdrawing and participate in the delocalization and stabilization of the negative charge on the resulting carbanion. ucalgary.cauomustansiriyah.edu.iq The negative charge is shared between the alpha-carbon, the oxygen atom of the carbonyl group, and the nitrogen atom of the cyano group, with the resonance structure placing the negative charge on the highly electronegative oxygen and nitrogen atoms being the most stable. pressbooks.publibretexts.org

The general trend in acidity for carbonyl compounds is aldehydes (pKa ~17) > ketones (pKa ~19) > esters (pKa ~25). ucalgary.ca The lower acidity of esters compared to aldehydes and ketones is due to the resonance donation from the alkoxy group, which competes with the stabilization of the enolate charge. ucalgary.ca However, the additional strong electron-withdrawing and resonance-stabilizing effect of the cyano group in this compound makes its alpha-protons significantly more acidic than those in simple esters.

Enolates are typically generated by treating a carbonyl compound with a base. orgosolver.com The choice of base is crucial; strong bases like lithium diisopropylamide (LDA) can lead to the stoichiometric and irreversible formation of the enolate, while weaker bases like alkoxides or hydroxides establish an equilibrium. orgosolver.comsit.edu.cn Once formed, the this compound enolate is a potent nucleophile. orgosolver.com

Due to the delocalization of the negative charge, the enolate anion is an ambident nucleophile, with two potential sites of reaction: the alpha-carbon and the oxygen atom. libretexts.org While reactions can occur at the oxygen, C-alkylation at the alpha-carbon is far more common. libretexts.org The nucleophilic enolate can participate in a variety of carbon-carbon bond-forming reactions, including:

Alkylation: Reaction with alkyl halides.

Aldol-type condensations: Reaction with aldehydes and ketones. uomustansiriyah.edu.iqorgosolver.com

Claisen-type condensations: Reaction with esters. orgosolver.com

Michael additions: Conjugate addition to α,β-unsaturated carbonyl compounds. orgosolver.com

The significant steric bulk of the neopentyl group can influence the reactivity of the enolate, a factor that will be explored in more detail in the following section.

Stereoelectronic and Steric Effects of the Neopentyl Group on Reaction Pathways

The neopentyl group, a tert-butylmethyl group, is known for exerting significant steric hindrance that can dramatically alter reaction rates and outcomes. masterorganicchemistry.com

The bulky nature of the neopentyl group has a profound impact on bimolecular substitution reactions (SN2). For instance, the reaction rate of propyl halides is approximately 100,000 times faster than that of neopentyl halides in SN2 reactions. masterorganicchemistry.com This is a classic example of how steric hindrance at the beta-carbon (the carbon adjacent to the reaction center) can effectively shut down the reaction. masterorganicchemistry.com

This steric repulsion destabilizes the transition state. masterorganicchemistry.com In reactions involving the this compound enolate, the approach of an electrophile to the alpha-carbon will be sterically hindered by the neopentyl group. This can lead to slower reaction rates compared to less hindered cyanoacetate esters. The bulky group can also influence the geometry of the transition state, forcing reactants into less favorable conformations and thereby increasing the activation energy of the reaction. harvard.edu

Alkyl Substrate Relative Rate for SN2 Reaction
Methyl30
Ethyl1
1-Propyl0.4
Isobutyl0.03
Neopentyl 0.00001
Average relative rates for SN2 reactions of alkyl substrates RX. sit.edu.cn

The steric and electronic properties of the neopentyl group can play a crucial role in directing the regioselectivity and diastereoselectivity of reactions.

Regioselectivity: In reactions where multiple reaction sites are available, the steric hindrance of the neopentyl group can dictate which site is preferentially attacked. For instance, in reactions with ambident electrophiles, the less sterically hindered site is more likely to react with the bulky this compound enolate. The choice of reaction conditions, such as temperature and catalysts, can also influence the regioselectivity of these transformations. mdpi.com

Diastereoselectivity: The steric bulk of the neopentyl group can influence the facial selectivity of attack on the enolate or the incoming electrophile, leading to the preferential formation of one diastereomer over another. For example, in Michael additions to chiral α-nitrosoalkenes, a sterically demanding neopentyl substituent has been shown to influence the stereochemistry of the addition. beilstein-journals.org The elucidation of the exact mechanisms and the origins of diastereoselectivity often requires detailed computational studies, such as density functional theory (DFT) calculations, to analyze the transition state energies. rsc.org The development of catalysts, including N-heterocyclic carbenes (NHCs) with bulky N-neopentyl groups, has been explored to achieve high diastereoselectivity in certain radical coupling reactions. researchgate.net

Kinetic and Thermodynamic Studies of this compound Transformations

Detailed kinetic and thermodynamic studies on this compound itself are not extensively reported in the provided search results. However, studies on related neopentyl systems provide valuable insights into the expected kinetic and thermodynamic behavior.

Kinetic Studies: Kinetic investigations of reactions involving neopentyl-containing compounds often reveal significantly slower reaction rates due to steric hindrance. sit.edu.cnmasterorganicchemistry.com For example, the thermal decomposition of dineopentylbis(triethylphosphine)platinum(II) has an Arrhenius activation energy of approximately 49 kcal/mol, indicating a substantial energy barrier. harvard.edu Isotope effect studies, such as substituting hydrogen with deuterium, can be employed to probe transition state structures. A kinetic isotope effect (kH/kD) of around 3.0 was observed in the decomposition of the aforementioned platinum complex, suggesting that C-H bond cleavage is involved in the rate-determining step. harvard.edu Similar kinetic analyses could be applied to reactions of this compound to elucidate mechanistic details.

Thermodynamic Studies: Thermochemical data for reactants, products, intermediates, and transition states are crucial for understanding reaction pathways. researchgate.netcore.ac.uk Computational methods, such as density functional theory (DFT) and composite methods like CBS-Q, are powerful tools for determining enthalpies of formation, entropies, and heat capacities. researchgate.net For instance, studies on the reaction of the neopentyl radical with oxygen have utilized these methods to map out the potential energy surface and identify the lowest energy pathways. researchgate.net

Thermodynamic studies on carbon-centered radicals have shown that a β-trimethylsilyl group has a stabilizing effect, while a β-tert-butyl group (structurally similar to the neopentyl core) shows little to no electronic stabilizing effect on a carbon radical. acs.org Any apparent stabilization from a β-tert-butyl group is often attributed to the relief of steric strain upon radical formation. acs.org These findings suggest that the thermodynamic stability of radical intermediates derived from this compound would be more influenced by steric relief than by electronic effects from the neopentyl group itself.

Activation Energy Profiling of Rate-Determining Steps

The reactivity of this compound is significantly influenced by the activation energy (Ea) of the rate-determining step in its reactions. A key reaction involving this compound is the Knoevenagel condensation, a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. raajournal.comnih.gov The steric hindrance presented by the bulky neopentyl group plays a pivotal role in the kinetics of such reactions. vulcanchem.com

Neopentyl derivatives are known to exhibit slower reaction kinetics compared to other alkyl cyanoacetates. vulcanchem.com This can be attributed to a higher activation energy for the transition state, which is destabilized by the steric strain of the neopentyl group. The rate-determining step in the Knoevenagel condensation is typically the initial nucleophilic attack of the carbanion, formed by the deprotonation of the α-carbon of the cyanoacetate, on the carbonyl carbon of an aldehyde or ketone. acs.org The bulky neopentyl group can impede the approach of the nucleophile to the electrophilic carbonyl center, thereby increasing the activation energy of this step. researchgate.net

Table 1: Comparative Properties of Alkyl Cyanoacetates This table provides a comparison of the physical and reactive properties of this compound with other common alkyl cyanoacetates.

EsterMolar Mass ( g/mol )Boiling Point (°C)Reactivity Notes
Neopentyl 155.1979–81 (3 mmHg)High steric hindrance, leading to slower reaction kinetics but potentially higher selectivity. vulcanchem.com
Ethyl 113.12208–210Faster kinetics in condensation reactions compared to neopentyl esters. vulcanchem.com
Methyl 99.09195–197Prone to hydrolysis. vulcanchem.com

Equilibrium Constant Determination for Reversible Reactions

The Knoevenagel condensation is a reversible reaction, and the position of the equilibrium is a critical factor in determining the yield of the final product. sciensage.infoiranchembook.ir The equilibrium constant (K) for this reaction is influenced by the relative stability of the reactants and products. nsf.gov

R-CHO + NC-CH₂-COOR' ⇌ R-CH=C(CN)-COOR' + H₂O

The equilibrium constant, K, for this reaction is given by the expression:

K = [R-CH=C(CN)-COOR'][H₂O] / [R-CHO][NC-CH₂-COOR']

A large value of K indicates that the equilibrium lies to the right, favoring the formation of products. nsf.gov The steric strain introduced by the neopentyl group in the product molecule, an α,β-unsaturated cyanoester, could potentially influence the equilibrium position. However, the formation of a conjugated system in the product is a strong driving force for the reaction.

While specific equilibrium constants for reversible reactions involving this compound are not extensively documented, the principles of chemical equilibrium suggest that factors shifting the equilibrium towards the products would be beneficial for synthesis. iranchembook.ir In the context of the Knoevenagel condensation, the removal of water, a product of the reaction, is a common strategy to drive the equilibrium forward and increase the yield of the desired α,β-unsaturated product. researchgate.net This is often achieved through azeotropic distillation.

Table 2: Factors Influencing Equilibrium in Knoevenagel Condensation This table outlines key factors that affect the equilibrium position of the Knoevenagel condensation reaction.

FactorEffect on EquilibriumRationale
Removal of Water Shifts equilibrium to the right (products)Based on Le Chatelier's principle, removing a product drives the reaction forward. researchgate.net
Temperature Dependent on the enthalpy change (ΔH) of the reactionFor an exothermic reaction, increasing temperature shifts the equilibrium to the left (reactants). For an endothermic reaction, the opposite is true. iranchembook.ir
Catalyst No effect on the position of equilibriumA catalyst increases the rate at which equilibrium is reached but does not alter the equilibrium constant. sciensage.info
Steric Hindrance May shift equilibrium to the left (reactants)Increased steric strain in the product compared to the reactants can decrease its stability and favor the reverse reaction.

Chemical Transformations and Functionalization of Neopentyl Cyanoacetate

Nucleophilic Reactions Involving the Alpha-Carbon of Neopentyl Cyanoacetate (B8463686)

The protons on the carbon atom situated between the cyano and the ester groups (the α-carbon) are acidic, allowing for deprotonation by a base to form a stabilized carbanion. This carbanion is a potent nucleophile and can participate in a range of addition and substitution reactions.

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product. scielo.org.mx Neopentyl cyanoacetate, as an active methylene (B1212753) compound, readily undergoes this reaction with aldehydes and, to a lesser extent, ketones, typically in the presence of a weak base catalyst such as piperidine or an amine salt. scielo.org.mxchemrxiv.org

The reaction involves the formation of a carbanion from this compound, which then attacks the carbonyl carbon of the aldehyde or ketone. The resulting β-hydroxy intermediate subsequently undergoes dehydration to form the condensed product, a neopentyl 2-cyanoacrylate derivative. scielo.org.mx These reactions are pivotal for carbon-carbon bond formation. scielo.org.mx

Research on similar alkyl cyanoacetates, such as ethyl cyanoacetate, demonstrates that these condensations are highly efficient with a variety of aromatic aldehydes, including those with both electron-donating and electron-withdrawing substituents. High yields are often achieved in short reaction times, particularly with the use of catalysts like diisopropylethylammonium acetate (B1210297) (DIPEAc) or under microwave-assisted conditions. scielo.org.mxnih.govnih.gov While specific data for this compound is not extensively documented, its reactivity is expected to be analogous.

Table 1: Representative Knoevenagel Condensation of Alkyl Cyanoacetates with Aromatic Aldehydes (Data below is based on reactions with ethyl cyanoacetate and is representative of the expected reactivity for this compound)

AldehydeCatalystSolventYield (%)Reference
Benzaldehyde (B42025)DIPEAcMDC91 scielo.org.mx
4-MethoxybenzaldehydeDIPEAcMDC96 scielo.org.mx
4-ChlorobenzaldehydeDIPEAcMDC94 scielo.org.mx
4-NitrobenzaldehydeDIPEAcMDC95 scielo.org.mx
Thiophene-2-carbaldehydeDIPEAcMDC91 scielo.org.mx

This table illustrates the general scope and efficiency of the Knoevenagel condensation for alkyl cyanoacetates.

The carbanion generated from this compound can act as a Michael donor in conjugate addition reactions with Michael acceptors. These acceptors are typically α,β-unsaturated compounds such as enones, enals, or activated alkynes. The reaction, known as the Michael addition, results in the formation of a 1,5-dicarbonyl compound or a related structure, creating a new carbon-carbon bond at the β-carbon of the acceptor.

For instance, the reaction of the this compound anion with an enone would proceed via a 1,4-conjugate addition mechanism. This type of reaction is fundamental in organic synthesis for building more complex molecular frameworks. Chalcones (1,3-diaryl-2-propen-1-ones) are common substrates for Michael additions with active methylene compounds. The reaction is typically catalyzed by a base, which facilitates the formation of the nucleophilic enolate from the cyanoacetate.

The nucleophilic alpha-carbon of this compound can be alkylated using a variety of electrophilic reagents, such as alkyl halides. This reaction typically proceeds via an SN2 mechanism, where a base is first used to deprotonate the cyanoacetate, forming the enolate, which then attacks the electrophile.

The choice of base and reaction conditions is crucial to control the extent of alkylation and prevent side reactions. For example, reaction with a reagent like benzyl (B1604629) bromide in the presence of a suitable base would yield neopentyl 2-cyano-3-phenylpropanoate. This reaction provides a straightforward method for introducing alkyl or arylalkyl substituents at the alpha-position.

This compound is a suitable component in Mannich-type reactions, which are multicomponent reactions involving an aldehyde (like formaldehyde), a primary or secondary amine, and a C-H acidic compound. The reaction first forms an iminium ion from the aldehyde and amine, which then acts as an electrophile for the nucleophilic carbanion of this compound. The product is a β-amino compound, known as a Mannich base.

These multicomponent reactions are highly valued for their efficiency and atom economy, as they allow for the rapid assembly of complex molecules from simple starting materials in a single step. Derivatives of cyanoacetic acid are frequently used as the active methylene component in the synthesis of various carbo- and heterocyclic compounds through such processes. pcbiochemres.comresearchgate.net

Reactions of the Ester Moiety in this compound

The ester group in this compound is also a site for chemical transformation, primarily through nucleophilic acyl substitution.

Ester hydrolysis is the cleavage of an ester into a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis : Under acidic conditions, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. A weak nucleophile, such as water, can then attack the carbonyl carbon. This process is reversible, and an excess of water is typically used to drive the equilibrium towards the products: cyanoacetic acid and neopentyl alcohol.

Base-Catalyzed Hydrolysis (Saponification) : Under basic conditions, a strong nucleophile, such as a hydroxide (B78521) ion, directly attacks the carbonyl carbon. This reaction is irreversible because the resulting carboxylate anion is deprotonated by the alcohol formed, driving the reaction to completion. The final products are the salt of cyanoacetic acid and neopentyl alcohol.

The bulky neopentyl group may exert some steric hindrance, potentially slowing the rate of hydrolysis compared to less hindered esters like ethyl cyanoacetate. Controlled solvolysis with other nucleophiles, such as different alcohols (transesterification), can also occur under appropriate catalytic conditions.

Transesterification with Diverse Alcohol and Phenol Substrates

The ester group of this compound can be exchanged with other alcohol or phenol moieties through transesterification. This reaction is typically catalyzed by acids, bases, or organometallic compounds and allows for the introduction of different alkoxy or aryloxy groups, thereby modifying the properties of the cyanoacetate molecule.

The transesterification of this compound with various alcohols and phenols can be achieved using catalysts such as alkali metal species, which have been shown to be effective for the transesterification of aryl esters with phenols wikipedia.orgrsc.org. The reaction involves the nucleophilic attack of an alcohol or phenol on the carbonyl carbon of the ester, leading to the displacement of the neopentyl alcohol. The choice of catalyst and reaction conditions, such as temperature and the use of an excess of the reacting alcohol or phenol, can influence the reaction equilibrium and yield of the desired product. While specific studies on this compound are limited, the general principles of transesterification suggest its applicability to a wide range of substrates mdpi.comresearchgate.netresearchgate.net.

Table 1: Representative Transesterification Reactions of Cyanoacetates

Reactant 1 Reactant 2 Catalyst Product Reference
This compound Phenol Alkali Metal Carbonate Phenyl Cyanoacetate wikipedia.orgrsc.org
This compound Substituted Phenol Earth-abundant metal catalyst Substituted Phenyl Cyanoacetate wikipedia.org

Amidation Reactions Leading to Cyanoacetamides

The reaction of this compound with primary or secondary amines leads to the formation of N-substituted 2-cyanoacetamides. This amidation reaction is a common and efficient method for the synthesis of these valuable intermediates, which are themselves precursors to a wide range of heterocyclic compounds and pharmacologically active molecules researchgate.netresearchgate.netnih.gov.

The synthesis of cyanoacetamides from alkyl cyanoacetates, including this compound, can be achieved by reacting the ester with an amine researchgate.net. The reaction can be carried out under various conditions, including neat, in the presence of a base, or with the use of microwave irradiation to accelerate the process nih.gov. For instance, a variety of primary amines have been reacted with methyl cyanoacetate to produce the corresponding cyanoacetamides in good yields nih.gov. A process for producing N,N-dimethylcyanoacetamide from cyanoacetate and dimethylamine has also been described, highlighting the industrial relevance of this transformation google.com.

Table 2: Synthesis of Cyanoacetamides from Alkyl Cyanoacetates

Alkyl Cyanoacetate Amine Reaction Conditions Product Yield (%) Reference
Methyl Cyanoacetate Various Primary Amines Not specified N-Substituted Cyanoacetamides Not specified nih.gov
Cyanoacetate Dimethylamine Aromatic solvent, -10 to 0 °C N,N-Dimethylcyanoacetamide 99 google.com

Claisen-Type Condensations and Related Enolate Chemistry

The active methylene group of this compound, situated between the electron-withdrawing nitrile and ester groups, is acidic and can be deprotonated by a suitable base to form a stabilized enolate. This enolate is a potent nucleophile and can participate in various carbon-carbon bond-forming reactions, most notably Claisen-type condensations wikipedia.orgorganic-chemistry.orglibretexts.orglibretexts.org.

In a Claisen condensation , the enolate of this compound can react with another molecule of itself (a self-condensation) or with a different ester (a crossed Claisen condensation) to form a β-keto ester derivative wikipedia.orgorganic-chemistry.orglibretexts.orglibretexts.org. The success of a crossed Claisen condensation often relies on using a second ester that lacks α-hydrogens to prevent a mixture of products organic-chemistry.org.

A related and highly useful reaction is the Knoevenagel condensation , where the enolate of this compound reacts with an aldehyde or ketone. This reaction, typically catalyzed by a weak base, leads to the formation of an α,β-unsaturated cyanoacrylate nih.govorganic-chemistry.orgscielo.brasianpubs.orgiosrjournals.orgunifap.br. The resulting electron-deficient alkene is a versatile intermediate in organic synthesis. For example, Knoevenagel condensation of various aldehydes with ethyl cyanoacetate or malononitrile can be efficiently catalyzed by triphenylphosphine organic-chemistry.org. Microwave irradiation has also been employed to accelerate these reactions nih.govunifap.br.

Table 3: Examples of Knoevenagel Condensation with Cyanoacetates

Aldehyde/Ketone Active Methylene Compound Catalyst Product Reference
Various Aldehydes Ethyl Cyanoacetate Triphenylphosphine (E)-α-Cyanoacrylates organic-chemistry.org
Aromatic Aldehydes Cyanoacetamide Triethylamine (Microwave) (E)-2-Cyanoacrylamides unifap.br

Transformations Involving the Nitrile Functionality of this compound

The nitrile group of this compound is a key functional handle that can undergo a range of transformations, providing access to amines, amides, carboxylic acids, and a variety of heterocyclic compounds.

Reduction Reactions to Amines and Imines

The reduction of the nitrile group in this compound can lead to the formation of primary amines or intermediate imines, depending on the reducing agent and reaction conditions. Complete reduction to a primary amine, 3,3-dimethylbutane-1,4-diamine, can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH4).

Alternatively, partial reduction to an imine is also possible, which can then be hydrolyzed to an aldehyde or trapped with other nucleophiles. While specific protocols for the selective reduction of this compound are not extensively detailed in the provided search results, the general reactivity of nitriles suggests that such transformations are feasible.

Hydrolysis to Amides and Carboxylic Acids

The nitrile group of this compound can be hydrolyzed under either acidic or basic conditions to yield the corresponding amide (neopentyl 2-cyanoacetamide) or carboxylic acid (neopentyl malonate). The extent of hydrolysis can often be controlled by the reaction conditions.

Acidic Hydrolysis: Heating this compound in the presence of a strong acid, such as hydrochloric acid, will typically lead to the hydrolysis of the nitrile to a carboxylic acid.

Basic Hydrolysis: Treatment with a base, such as sodium hydroxide, followed by an acidic workup, will also yield the carboxylic acid. Milder basic conditions can sometimes be employed to favor the formation of the intermediate amide.

[3+2] Cycloaddition Reactions and Related Heterocyclic Formations (e.g., Tetrazoles, Pyrazoles)

The nitrile functionality of this compound can participate as a dipolarophile in [3+2] cycloaddition reactions, a powerful method for the synthesis of five-membered heterocyclic rings.

Tetrazoles: The reaction of nitriles with an azide source, such as sodium azide, is a common method for the synthesis of 5-substituted-1H-tetrazoles organic-chemistry.orgresearchgate.netscielo.bracademie-sciences.fr. This [3+2] cycloaddition can be catalyzed by various reagents, including copper(II) sulfate pentahydrate or lead(II) chloride, to improve yields and reaction times scielo.bracademie-sciences.fr. The product of this reaction with this compound would be 5-(2,2-dimethylpropyl)-1H-tetrazole.

Pyrazoles: Pyrazoles can be synthesized from precursors derived from cyanoacetates. For instance, cyanoacetamides, formed from the amidation of this compound, can be converted into arylhydrazones, which then serve as precursors for pyrazole synthesis researchgate.net. Another route involves the reaction of cyanoacetylhydrazine with various reagents to build the pyrazole ring system mdpi.comnih.gov. The reaction of hydrazine derivatives with 1,3-dicarbonyl compounds, which can be conceptually related to the enolate chemistry of this compound, is a primary method for pyrazole synthesis nih.gov.

Table 4: Heterocyclic Synthesis from Cyano-Containing Precursors

Starting Material Reagent(s) Product Reference
Various Nitriles Sodium Azide, CuSO4·5H2O 5-Substituted-1H-tetrazoles scielo.br
Various Nitriles Sodium Azide, PbCl2 5-Substituted-1H-tetrazoles academie-sciences.fr
Ethyl Cyanoacetate Primary Amines, then Diazonium Salts, then Hydroxylamine/Chloroacetonitrile Pyrazoles researchgate.net

Oxidative and Reductive Manipulations of the this compound Scaffold

The this compound scaffold, characterized by the presence of an activated methylene group flanked by a nitrile and a neopentyl ester, is amenable to a variety of oxidative and reductive transformations. These manipulations primarily target the alpha-carbon, leveraging its enhanced acidity and susceptibility to radical formation.

Alpha-Halogenation and Subsequent Transformations

The presence of two electron-withdrawing groups (the nitrile and the ester carbonyl) significantly increases the acidity of the alpha-protons of this compound, facilitating its halogenation at this position. This transformation can be achieved under both acidic and basic conditions, proceeding through enol or enolate intermediates, respectively. libretexts.orgchemistrysteps.com While specific studies on this compound are not extensively documented, the reactivity can be inferred from analogous compounds like ethyl cyanoacetate and other α-keto esters. rsc.org

Under acidic conditions, the reaction is typically catalyzed by a protic acid, which promotes the formation of a nucleophilic enol. This enol then reacts with an electrophilic halogen source, such as elemental bromine (Br₂), chlorine (Cl₂), or iodine (I₂), to yield the corresponding α-monohalogenated product. A key advantage of acid-catalyzed halogenation is that the reaction tends to stop after the introduction of a single halogen atom, as the electron-withdrawing nature of the halogen deactivates the product towards further enolization. libretexts.org

Conversely, base-promoted halogenation proceeds through the formation of an enolate anion. The enolate then attacks the halogenating agent. However, this method can be less selective for mono-halogenation because the introduced halogen further increases the acidity of the remaining alpha-proton, making the mono-halogenated product more reactive than the starting material. This can lead to the formation of di-halogenated byproducts. libretexts.orgchemistrysteps.com

The resulting α-haloneopentyl cyanoacetates are versatile synthetic intermediates. The introduced halogen acts as a good leaving group, enabling a variety of subsequent nucleophilic substitution and elimination reactions. For instance, they can be converted into α,β-unsaturated systems through dehydrohalogenation, typically using a non-nucleophilic base.

Below is a representative table of typical conditions for alpha-halogenation based on studies of similar active methylene compounds.

Reaction TypeHalogenating AgentCatalyst/ConditionsExpected ProductNotes
Acid-Catalyzed BrominationBr₂Acetic Acid (solvent and catalyst)Neopentyl 2-bromo-2-cyanoacetateGenerally provides good selectivity for the mono-brominated product.
Acid-Catalyzed ChlorinationCl₂HCl (catalyst)Neopentyl 2-chloro-2-cyanoacetateSimilar selectivity to bromination.
Base-Promoted IodinationI₂Aqueous NaOH or NaHCO₃Neopentyl 2-iodo-2-cyanoacetateRisk of di-iodination and haloform-type reactions if conditions are not carefully controlled.

Radical Reactions Initiated at the Alpha-Carbon

The alpha-carbon of this compound can also be the site of radical reactions. The stability of the resulting α-cyano-α-carboneopentoxy radical, due to resonance delocalization with both the nitrile and carbonyl groups, facilitates its formation. Radical initiation can be achieved using standard radical initiators, such as peroxides (e.g., t-butyl peroxide) or azo compounds (e.g., AIBN), typically under thermal or photochemical conditions.

While specific studies on this compound are limited, research on ethyl cyanoacetate has demonstrated its participation in radical addition reactions. For instance, ethyl cyanoacetate can be added across conjugated olefins in the presence of a radical initiator. rsc.org The reactivity of the C-H bond at the alpha-position allows it to act as a radical precursor. In such reactions, a radical initiator abstracts a hydrogen atom from the alpha-carbon, generating the stabilized radical, which then adds to the double bond of the olefin.

The bulky neopentyl group in this compound might exert some steric influence on the approach of the radical initiator and the subsequent addition to an olefin, potentially affecting reaction rates and yields compared to less hindered esters like ethyl cyanoacetate. However, the fundamental reactivity is expected to be similar.

These radical reactions provide a pathway for the formation of new carbon-carbon bonds at the alpha-position, leading to more complex molecular architectures.

The following table summarizes representative conditions for radical reactions based on analogous systems.

Reaction TypeRadical InitiatorReactantExpected Product TypeTypical Conditions
Radical Addition to Alkenest-Butyl peroxideConjugated Olefin (e.g., Dimethyl fumarate)Adduct of this compound and the olefinHigh temperatures (e.g., 155-160 °C) rsc.org
Radical PolymerizationAIBN (Azobisisobutyronitrile)Vinyl MonomersCo-polymer incorporating this compound unitsThermal initiation, typically around 60-80 °C

Neopentyl Cyanoacetate As a Versatile Synthon in Organic Synthesis

Construction of Diverse Heterocyclic Systems Utilizing Neopentyl Cyanoacetate (B8463686)

Pyrimidine and Pyridone Scaffolds from Knoevenagel Adducts

Neopentyl cyanoacetate serves as a valuable starting material in the synthesis of complex organic molecules, beginning with its participation in the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an active methylene (B1212753) compound, such as this compound, with an aldehyde or ketone to form a carbon-carbon double bond.

A documented example involves the reaction of this compound with 3,4-dihydroxy-5-nitrobenzaldehyde. This specific condensation yields Neopentyl 2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)acrylate, a highly functionalized molecule that serves as a Knoevenagel adduct. The reaction proceeds with a notable yield of 67%.

Reactant 1Reactant 2ProductYield
This compound3,4-dihydroxy-5-nitrobenzaldehydeNeopentyl 2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)acrylate67%

Furan (B31954) and Pyrrole (B145914) Derivatives via Cyclization Reactions

Further investigation into the synthetic applications of this compound reveals a significant gap in the scientific literature regarding its specific use in the synthesis of furan and pyrrole derivatives through cyclization reactions. Although cyanoacetate esters, in general, are known precursors for these heterocycles via various synthetic routes, documented examples that specifically utilize the neopentyl ester are not available.

Thiophene and Thiazole Synthesis from Sulfur-Containing Intermediates

The synthesis of sulfur-containing heterocycles such as thiophenes and thiazoles often employs active methylene compounds. The Gewald reaction, a multicomponent condensation, is a primary method for synthesizing 2-aminothiophenes using an α-cyanoester, a carbonyl compound, and elemental sulfur. Similarly, the Hantzsch synthesis is a fundamental route to thiazoles, typically involving the reaction of an α-haloketone with a thioamide. Despite the suitability of cyanoacetate esters for these transformations, there is no specific, documented evidence of this compound being used as the α-cyanoester component in the synthesis of thiophenes or thiazoles.

Fused Polycyclic Heterocycles and Annulated Systems

The application of this compound as a building block in the construction of more complex fused polycyclic heterocycles or in annulation reactions is not described in the available scientific literature. While the functional handles of the molecule—the active methylene, cyano, and ester groups—suggest its potential utility in cascade or multicomponent reactions leading to such systems, specific examples have not been reported.

Role in the Synthesis of Complex Natural Product Analogues and Their Scaffolds

Assembly of Carbon Skeletons via Alpha-Functionalized this compound

The active methylene group in this compound is amenable to functionalization, such as alkylation or acylation at the alpha-position. Such α-functionalized derivatives can serve as potent synthons for the assembly of complex carbon skeletons, a key step in the synthesis of natural product analogues. However, a review of the current literature does not yield specific examples where α-functionalized this compound is employed in the synthesis of natural product scaffolds. The steric bulk of the neopentyl group may influence reactivity or be leveraged for specific stereochemical outcomes, but research detailing these applications has not been published.

Introduction of Nitrile and Carboxylated Functionalities into Complex Targets

This compound serves as a valuable synthon for the introduction of both nitrile (—CN) and carboxylated (—COOH, often in its ester form) functionalities into more complex molecular architectures. The strategic placement of the electron-withdrawing nitrile and carbonyl groups on the same carbon atom activates the methylene bridge (—CH₂—), making it susceptible to a variety of chemical transformations. This dual functionality allows for a stepwise or concerted introduction of these important chemical handles.

The primary mechanism for incorporating the this compound backbone is through base-catalyzed reactions, such as the Knoevenagel condensation. In this reaction, the active methylene group condenses with aldehydes or ketones. This reaction is fundamental in carbon-carbon bond formation and directly installs the cyano and neopentyl ester groups onto a new molecular scaffold.

Following incorporation, the nitrile and ester groups can be further manipulated. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine, providing pathways to amides and other nitrogen-containing functionalities. The neopentyl ester, while sterically hindered and thus more stable to hydrolysis than simpler alkyl esters, can be cleaved under specific conditions to reveal a carboxylic acid. This differential reactivity allows for selective transformations at other sites of a complex molecule while the carboxyl group remains protected as the neopentyl ester. The inherent stability of the neopentyl group can be advantageous in multi-step syntheses where robustness to various reaction conditions is required.

Precursor in Advanced Materials Chemistry

The unique molecular structure of this compound, featuring a reactive cyano group, a polymerizable double bond (in its acrylate (B77674) form), and a bulky, stabilizing neopentyl group, makes it a promising precursor in the field of advanced materials chemistry.

Monomer for Polymer Synthesis (e.g., Polyacrylates, Polyamides)

This compound is a monomer used in the synthesis of poly(alkyl cyanoacrylates) (PACAs). These polymers are typically formed through anionic polymerization, a process that can be initiated by weak bases like moisture. pcbiochemres.comresearchgate.netgoogle.com The cyanoacrylate monomer polymerizes rapidly, forming long, strong polymer chains. pcbiochemres.com PACAs are known for their biocompatibility and biodegradability, which has led to their exploration in biomedical applications. researchgate.net Neopentyl cyanoacrylate (NPCA), specifically, has been investigated alongside other alkyl cyanoacrylate monomers for its potential in creating polymeric nanoparticles for drug delivery systems. nih.gov

The polymerization of neopentyl cyanoacrylate results in poly(neopentyl cyanoacrylate), a polymer whose properties are influenced by the bulky neopentyl side chain. This group can affect the polymer's thermal stability, solubility, and degradation profile compared to other polymers in the PACA family. While the primary polymerization route leads to polyacrylates, the nitrile and ester functionalities present in the monomer offer potential for post-polymerization modification or for use in condensation polymerization to form other classes of polymers, though this is less common.

Below is a table of various alkyl cyanoacrylate (ACA) monomers and their corresponding alcohol degradation products, illustrating the family of compounds to which neopentyl cyanoacrylate belongs.

ACA Monomer AbbreviationFull NameCorresponding Alcohol
BCAButyl cyanoacrylate1-butanol
2-EHCA2-ethylhexyl cyanoacrylate2-ethyl-1-hexanol
NPCANeopentyl cyanoacrylateNeopentanol
OCAOctyl cyanoacrylate1-octanol

Table based on data from a multistep screening approach for novel cyanoacrylate monomers. nih.gov

Building Block for Functional Organic Materials (e.g., Liquid Crystals, Optoelectronic Materials)

This compound serves as a versatile organic building block for creating functional materials. sigmaaldrich.com The presence of the cyano group is particularly significant, as its electron-withdrawing nature and linear arrangement can significantly alter the electronic and optical properties of a molecule. rsc.org This makes molecules containing the cyano moiety valuable for applications in optoelectronics, such as in light-emitting diodes and solar cells. rsc.org

In the context of liquid crystals, the molecular shape and polarity are crucial. The rigid structure and strong dipole moment of the cyano group can contribute to the formation of mesophases, which are characteristic of liquid crystals. wat.edu.plmdpi.com While specific research on this compound in liquid crystals is not prevalent, its structural motifs are analogous to those used in the design of such materials. The synthesis of functional organic materials often relies on the assembly of molecular building blocks that can be tuned to achieve desired electrochemical and photophysical properties. chemrxiv.orgnih.gov The combination of the polar cyano and ester groups with the nonpolar, bulky neopentyl group in this compound provides a molecular design that could be exploited for creating novel liquid crystalline or optoelectronic materials. scispace.comresearchgate.netrsc.org

Intermediate in Agrochemical and Specialty Chemical Synthesis

The reactivity of this compound makes it a useful intermediate in the synthesis of targeted molecules for the agrochemical and specialty chemical industries.

Synthesis of Insecticides and Herbicides Precursors

Cyanoacrylate derivatives have been noted for their biological activity. Some cyanoacrylates have been reported to possess herbicidal properties by disrupting photosynthetic electron transport. researchgate.net Furthermore, related structures like cyanoacetamide derivatives have been synthesized and tested for their toxicity against agricultural pests such as the cotton leafworm and mealybug. researchgate.net

The synthesis of various agrochemicals often involves intermediates that can introduce specific functional groups. nih.gov For example, processes for preparing pesticidal intermediates have utilized ethyl 2,3-dicyanopropionate, which is synthesized from ethyl cyanoacetate and formaldehyde (B43269) cyanohydrin. google.com Given this precedent, this compound can be considered a viable precursor for similar synthetic routes, where its active methylene group and cyano functionality can be used to construct the carbon skeleton of complex, biologically active molecules.

Development of Performance Chemicals and Chemical Auxiliaries

In the realm of performance chemicals, this compound can be a precursor to polymers with specialized properties. For instance, the modification of nitrile rubbers by introducing carboxyl groups (a process called carboxylation) leads to carboxylated nitrile rubber (XNBR). mdpi.comrahco-rubber.com This material exhibits enhanced mechanical properties, such as improved tensile strength and tear resistance, and better adhesion compared to standard nitrile rubber. mdpi.comrahco-rubber.comsae.org The synthesis of such specialty polymers can involve the hydrolysis of the nitrile groups on a polymer backbone. mdpi.com this compound, as a functional monomer, could be incorporated into a polymer chain, and its nitrile group could subsequently be converted to a carboxylic acid to create a high-performance carboxylated polymer.

Chemical auxiliaries are specialty chemicals used to improve manufacturing processes or the properties of a final product, particularly in the textile industry. fineotex.comevonik.com These can include wetting agents, softeners, and fixing agents. fineotex.com The specific combination of ester and nitrile functionalities in this compound makes it a candidate for synthesizing molecules that could act as surface-active agents or as building blocks for additives that enhance the performance and durability of various materials. evonik.com

Theoretical and Computational Chemical Investigations of Neopentyl Cyanoacetate

Electronic Structure Analysis of Neopentyl Cyanoacetate (B8463686) and Its Derivatives

The arrangement of electrons within a molecule is fundamental to its chemical properties. Theoretical and computational methods provide powerful tools to probe the electronic landscape of neopentyl cyanoacetate, offering insights into its reactivity. yale.eduncsu.educornell.edu

Frontier Molecular Orbital (FMO) Theory Applications for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.orgstudylib.net The energies and spatial distributions of these orbitals in this compound are critical in predicting its behavior in various reactions.

The HOMO, being the orbital containing the most accessible electrons, indicates regions of nucleophilicity. Conversely, the LUMO, the lowest energy empty orbital, points to sites susceptible to nucleophilic attack. youtube.com In this compound, the HOMO is expected to be localized around the oxygen and nitrogen atoms of the cyano and acetate (B1210297) groups, as well as the π-system of the nitrile. The LUMO is likely centered on the carbonyl carbon and the cyano carbon, highlighting their electrophilic character.

The energy gap between the HOMO and LUMO is a key indicator of a molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, while a smaller gap indicates a greater propensity to undergo chemical reactions. Computational calculations can precisely determine these energy levels, allowing for a quantitative assessment of this compound's reactivity compared to other related esters.

OrbitalPredicted Location of High Electron DensityImplication for Reactivity
HOMO Oxygen and Nitrogen atoms, π-system of the nitrileNucleophilic character, site of protonation or reaction with electrophiles.
LUMO Carbonyl carbon, Cyano carbonElectrophilic character, site of nucleophilic attack.

Charge Distribution and Electrostatic Potential Mapping

While FMO theory focuses on orbital interactions, the distribution of charge within the molecule provides a complementary and intuitive picture of its reactivity. Electrostatic potential (ESP) maps visually represent the charge distribution on the molecule's surface, with color-coding indicating regions of positive and negative potential. walisongo.ac.idlibretexts.orgavogadro.cclibretexts.orgyoutube.com

For this compound, the ESP map would be expected to show a region of high electron density (typically colored red or orange) around the carbonyl oxygen and the nitrogen of the cyano group, consistent with their high electronegativity. youtube.com Conversely, areas of low electron density (colored blue) would be anticipated around the carbonyl carbon and the hydrogen atoms of the neopentyl group. These maps are invaluable for predicting intermolecular interactions, such as hydrogen bonding and the initial approach of a reactant. libretexts.org

Molecular RegionPredicted Electrostatic PotentialPredicted Reactivity
Carbonyl OxygenNegativeSite for electrophilic attack or hydrogen bond donation.
Cyano NitrogenNegativeSite for electrophilic attack or hydrogen bond donation.
Carbonyl CarbonPositiveSite for nucleophilic attack.
Neopentyl Group HydrogensSlightly PositiveWeakly acidic, potential for weak interactions.

Conformational Analysis and Steric Hindrance Modeling of the Neopentyl Group

The bulky neopentyl group exerts a significant influence on the shape and reactivity of this compound. masterorganicchemistry.com Understanding its conformational preferences and the resulting steric hindrance is crucial for predicting reaction outcomes. fiveable.meunina.itchemistrysteps.com

Potential Energy Surface Scans and Stable Conformer Identification

A potential energy surface (PES) scan is a computational technique used to explore the different spatial arrangements (conformations) of a molecule and their corresponding energies. uni-muenchen.deq-chem.comreadthedocs.iovisualizeorgchem.comresearchgate.net By systematically rotating key single bonds in this compound, such as the bond connecting the neopentyl group to the oxygen atom, a PES can be generated.

The minima on this surface correspond to the most stable conformations of the molecule. For this compound, it is expected that staggered conformations, which minimize steric repulsion between the bulky tert-butyl group and the rest of the molecule, will be the most stable. upenn.edu The energy differences between various conformers, calculated from the PES, can be used to determine their relative populations at a given temperature.

Molecular Dynamics Simulations for Solvent Effects on Reactivity

Chemical reactions rarely occur in a vacuum; the surrounding solvent can play a critical role in determining reactivity. mdpi.com Molecular dynamics (MD) simulations are a powerful tool for studying the explicit interactions between a solute molecule, like this compound, and the surrounding solvent molecules over time. easychair.orgbiu.ac.ilresearchgate.netmdpi.com

MD simulations can reveal how solvent molecules arrange themselves around the this compound, potentially stabilizing or destabilizing certain conformations. For instance, in a polar solvent, solvent molecules may form hydrogen bonds with the carbonyl and cyano groups, influencing the accessibility of these sites to reactants. The simulations can also provide insights into the energetic barriers of reactions in different solvent environments, helping to explain solvent-dependent reaction rates and selectivities.

Prediction of Reactivity and Selectivity in this compound Reactions

By integrating the insights gained from electronic structure analysis and conformational modeling, computational chemistry can be used to predict the reactivity and selectivity of this compound in specific chemical transformations. ncsu.edupeerj.comaps.org

For example, in a base-catalyzed hydrolysis reaction, computational models can be used to evaluate the relative energies of the transition states for nucleophilic attack at the carbonyl carbon versus the cyano carbon. The significant steric hindrance imposed by the neopentyl group is expected to play a major role in differentiating these pathways. masterorganicchemistry.com The bulky nature of this group can shield the ester carbonyl from attack, potentially favoring reactions at the less sterically encumbered cyano group under certain conditions.

Furthermore, computational studies can model the reaction of this compound with various nucleophiles and electrophiles, providing a theoretical basis for understanding its chemoselectivity. For instance, in reactions involving both the ester and nitrile functionalities, FMO theory and ESP maps can help predict which group will be more reactive towards a given reagent.

Transition State Characterization and Reaction Pathway Elucidation

The study of reaction mechanisms at a molecular level hinges on the characterization of transition states and the elucidation of reaction pathways. For reactions involving this compound, such as the Knoevenagel condensation, computational methods like Density Functional Theory (DFT) would be instrumental.

Hypothetical Application to this compound:

In a typical Knoevenagel condensation, this compound would react with an aldehyde or ketone in the presence of a base. A computational investigation would begin by modeling the reactants, base, and the solvent explicitly or implicitly. By mapping the potential energy surface, researchers could identify the transition state structure for the initial deprotonation of the α-carbon of this compound, the subsequent nucleophilic attack on the carbonyl carbon, and the final dehydration step.

Key parameters that would be calculated for the transition state include its geometry, vibrational frequencies (where the presence of a single imaginary frequency confirms a true transition state), and the activation energy. The intrinsic reaction coordinate (IRC) would then be calculated to confirm that the identified transition state connects the reactants and products along the lowest energy path.

Quantum Chemical Descriptors for Reaction Predictability (e.g., Fukui Functions, Local Ionization Potentials)

Quantum chemical descriptors provide valuable insights into the reactivity of a molecule without the need to simulate a full reaction. These descriptors are derived from the electronic structure of the molecule.

Fukui Functions: The Fukui function, ƒ(r), is a key descriptor in conceptual DFT that indicates the propensity of a site in a molecule to undergo a nucleophilic or electrophilic attack. nih.govnih.gov It is defined as the derivative of the electron density with respect to the number of electrons at a constant external potential. In practice, it is often calculated using a finite difference approximation.

For this compound, the Fukui function would be used to identify the most reactive sites. Specifically:

ƒ(r): This function indicates the sites most susceptible to nucleophilic attack. For this compound, this would likely highlight the carbonyl carbon and the carbon of the nitrile group.

ƒ(r): This function points to the sites most susceptible to electrophilic attack, which would be the α-carbon after deprotonation.

By calculating and visualizing these functions, a chemist can predict how this compound will behave in a reaction.

Local Ionization Potentials: The local ionization potential, I(r), is another descriptor that can be mapped onto the molecular surface. Regions with low I(r) values indicate areas from which an electron is most easily removed, corresponding to sites of high nucleophilicity. For the enolate of this compound, the region around the α-carbon would be expected to have a low local ionization potential.

Table of Hypothetical Quantum Chemical Descriptor Data for this compound:

DescriptorPredicted Reactive SiteType of Attack
Fukui Function (ƒ)Carbonyl CarbonNucleophilic
Nitrile CarbonNucleophilic
Fukui Function (ƒ) (for enolate)α-CarbonElectrophilic
Local Ionization Potential (low value) (for enolate)α-CarbonElectrophilic

This table is illustrative and based on general chemical principles, as specific calculated data for this compound is not available.

Development of Novel Reaction Conditions Based on Computational Insights

Computational studies can guide the development of new and improved reaction conditions by providing a deeper understanding of the reaction mechanism and the factors that control it.

Potential Applications for this compound:

Catalyst Design: By understanding the transition state of a reaction involving this compound, it would be possible to design catalysts that stabilize this transition state, thereby lowering the activation energy and increasing the reaction rate. For instance, if a computational study revealed significant charge separation in the transition state, a more polar solvent or a catalyst with specific hydrogen bonding capabilities could be selected.

Solvent Effects: Computational models can simulate reactions in different solvents to predict their effect on reaction rates and selectivity. For this compound, the bulky neopentyl group might favor non-polar solvents to a greater or lesser extent than smaller esters, and this could be systematically investigated computationally.

Substrate Scope: By computationally screening a range of aldehydes and ketones, their reactivity with this compound could be predicted. This would allow for a more targeted experimental approach, focusing on substrates that are computationally predicted to be highly reactive or selective.

Advanced Topics and Future Research Directions Involving Neopentyl Cyanoacetate

Catalytic Strategies for Enabling Novel Transformations of Neopentyl Cyanoacetate (B8463686)

The functional handles of neopentyl cyanoacetate—the active methylene (B1212753) group, the nitrile, and the ester—offer multiple sites for chemical modification. Modern catalytic methods are being explored to exploit this reactivity in innovative ways, aiming for higher selectivity, efficiency, and the construction of complex molecular architectures.

Organocatalysis has become a powerful tool in asymmetric synthesis, offering a metal-free alternative to traditional catalysts. uniroma1.itmdpi.com This approach utilizes small organic molecules to catalyze chemical reactions with high stereoselectivity. For this compound, organocatalysis presents a significant opportunity for controlling the stereochemistry of reactions involving its active methylene group.

Research in this area focuses on using chiral organocatalysts, such as proline derivatives, cinchona alkaloids, and imidazolidinones, to induce enantioselectivity in reactions like Michael additions, aldol (B89426) condensations, and Mannich reactions. uniroma1.itbeilstein-journals.org By activating the substrate through the formation of transient iminium or enamine intermediates, these catalysts can direct the approach of a reactant to a specific face of the molecule, thereby creating a chiral center with high enantiomeric excess. beilstein-journals.org The development of confined catalysts that mimic the active sites of enzymes could be particularly effective for achieving high selectivity even with relatively small substrates. nih.gov

The potential applications of stereoselective reactions with this compound are vast, particularly in the synthesis of optically active pharmaceutical intermediates and natural products.

Table 1: Potential Organocatalytic Stereoselective Reactions with this compound This table is illustrative and based on established organocatalytic methodologies.

Reaction Type Organocatalyst Class Potential Product Significance
Michael Addition Chiral Amines (e.g., Proline, MacMillan catalysts) Chiral 1,5-dicarbonyl compounds Access to enantiomerically enriched building blocks for complex molecule synthesis.
Aldol Reaction Chiral Brønsted Acids/Bases Optically active β-hydroxy-α-cyano esters Formation of key stereocenters found in many bioactive molecules.
Mannich Reaction Chiral Phosphoric Acids, Thioureas Chiral β-amino-α-cyano esters Synthesis of precursors for chiral β-amino acids.
[4+2] Cycloaddition Chiral Diarylprolinol Silyl Ethers Highly functionalized cyclohexanes Rapid construction of complex cyclic systems with multiple stereocenters.

Transition metal catalysis provides a robust platform for forming carbon-carbon and carbon-heteroatom bonds, and its application to this compound substrates is a promising research avenue. mdpi.com Cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are cornerstones of modern organic synthesis. researchgate.net While challenging, the activation of the C-CN bond in this compound could allow the nitrile to function as a leaving group in cross-coupling reactions, enabling the introduction of various aryl, vinyl, or alkyl groups at this position. researchgate.netnih.gov Nickel catalysts, in particular, have shown promise in activating and coupling challenging electrophiles and could be instrumental in developing such transformations. scilit.comrsc.org

Hydrofunctionalization, the addition of an H-X bond across a double or triple bond, represents another area of potential. Research could explore the metal-catalyzed addition of the active C-H bond of this compound to unsaturated compounds like alkenes and alkynes. This would provide a direct and atom-economical route to more complex, functionalized ester derivatives.

Table 2: Potential Metal-Catalyzed Transformations of this compound This table presents hypothetical applications based on current transition metal catalysis.

Reaction Type Metal Catalyst (Example) Substrate(s) Potential Product
Suzuki Cross-Coupling Palladium, Nickel This compound, Aryl boronic acid Neopentyl arylacetate
Heck Coupling Palladium This compound, Alkene α-cyano-γ,δ-unsaturated neopentyl ester
C-H Functionalization Rhodium, Ruthenium This compound, Alkene Alkylated this compound derivative
Hydrocyanation Nickel Neopentyl acrylate (B77674) Neopentyl 2,3-dicyanopropanoate

Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical methods. nih.gov Enzymes like esterases and nitrilases are of particular interest for the transformation of this compound. Nitrile-converting enzymes can catalyze the hydrolysis of nitriles to either amides or carboxylic acids under mild, aqueous conditions. nih.gov

A nitrilase could selectively hydrolyze the nitrile group of this compound to a carboxylic acid, yielding neopentyl malonate. Conversely, an esterase could selectively cleave the neopentyl ester group to produce cyanoacetic acid. This high degree of functional group selectivity is often difficult to achieve with conventional chemical reagents. Furthermore, engineered enzymes could potentially perform these transformations enantioselectively on substituted this compound derivatives, providing access to valuable chiral building blocks. bohrium.comresearchgate.net

Flow Chemistry and Continuous Processing for this compound Derivatives

The shift from batch to continuous manufacturing is a major trend in the chemical industry, driven by the need for safer, more efficient, and scalable processes. d-nb.info Flow chemistry, where reagents are continuously pumped through a reactor, is a key enabling technology for this transition. nih.gov

The synthesis of this compound and its derivatives is well-suited for flow chemistry using microreactors—devices with channels of sub-millimeter dimensions. chimia.ch The high surface-area-to-volume ratio in microreactors allows for superior heat and mass transfer compared to batch reactors. rug.nlresearchgate.net This enhanced control over reaction parameters can lead to higher yields, improved selectivity, and the ability to safely perform highly exothermic reactions.

For instance, the synthesis of cyanoacetates from chloroacetates and sodium cyanide is a process that can be effectively managed in a continuous tubular reactor, improving reaction efficiency and automation. google.com Scaling up production in a flow chemistry setup is typically achieved through "numbering-up" or "scaling-out," which involves operating multiple reactors in parallel. rug.nl This approach avoids the challenges associated with redesigning large-scale batch reactors and allows for more flexible and modular production.

Table 3: Comparison of Batch vs. Continuous Flow Synthesis for a Hypothetical this compound Derivative This table illustrates the potential advantages of flow processing.

Parameter Batch Processing Continuous Flow Processing
Reaction Time Hours Minutes flinders.edu.au
Heat Transfer Limited by vessel surface area Excellent, rapid dissipation
Mixing Variable, dependent on stirring Efficient and highly consistent
Safety Large volumes of reagents, risk of thermal runaway Small reaction volumes, enhanced safety researchgate.net
Scalability Complex, requires process redesign Straightforward via numbering-up rug.nl
Process Control Manual or delayed feedback Amenable to real-time monitoring and automation

A significant advantage of continuous flow systems is their compatibility with Process Analytical Technology (PAT). In-line analytical tools, such as infrared (IR), Raman, or nuclear magnetic resonance (NMR) spectroscopy, can be integrated directly into the reactor setup. flinders.edu.au This allows for the real-time monitoring of critical process parameters, such as reagent concentration, product formation, and impurity profiles. rsc.org

This continuous stream of data enables precise process control, allowing for automated adjustments to maintain optimal reaction conditions. For the production of this compound derivatives, this would ensure consistent product quality, maximize yield, and minimize waste. Real-time monitoring is crucial for rapid process optimization and robust, reliable manufacturing.

Integration of this compound in Multicomponent Reaction Sequences

This compound serves as a versatile building block in multicomponent reactions (MCRs), which are convergent chemical processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. scielo.org.mxrsc.org The bulky neopentyl group can impart unique solubility properties and may influence the stereochemical outcome of these reactions. Its integration into MCRs is a key area of advanced research, aiming to construct complex molecular architectures with high efficiency.

One-Pot Transformations for Enhanced Synthetic Efficiency

One-pot synthesis, a strategy that involves sequential chemical reactions in a single reactor, offers significant advantages in terms of reduced waste, time, and cost. nih.gov this compound is a suitable candidate for such processes, particularly those involving an initial Knoevenagel condensation. iosrjournals.org This reaction, between an active methylene compound like this compound and a carbonyl compound, is a cornerstone for carbon-carbon bond formation. scielo.org.mx

In a typical one-pot sequence, the Knoevenagel condensation product derived from this compound can undergo subsequent in-situ transformations without the need for isolation of intermediates. For instance, a one-pot approach can be designed for the synthesis of highly substituted heterocycles. While specific examples detailing this compound are not abundant in the literature, the reactivity of analogous cyanoacetic acid derivatives in one-pot syntheses is well-documented. nih.gov For example, a one-pot synthesis of 2-aminoquinoline-3-carboxamides has been developed using cyanoacetamides and 2-aminobenzaldehydes. nih.gov A similar strategy could foreseeably be employed with this compound.

The general scheme for such a one-pot reaction involving a cyanoacetate ester is depicted below:

Reactant AReactant BReactant CCatalystProductReference
Aldehyde/KetoneCyanoacetate EsterNucleophileBase/AcidComplex Heterocycle scielo.org.mxnih.gov

This approach significantly enhances synthetic efficiency by minimizing purification steps and the use of solvents and reagents. nih.gov

Cascade Reactions Involving this compound

Cascade reactions, also known as domino or tandem reactions, are processes involving two or more bond-forming transformations that take place under the same reaction conditions without the addition of new reagents or catalysts. researchgate.net These reactions are highly atom-economical and can rapidly generate molecular complexity from simple starting materials. arkat-usa.org The integration of this compound into cascade sequences is a promising avenue for the synthesis of diverse heterocyclic scaffolds, which are prevalent in medicinal chemistry. researchgate.netresearchgate.net

While direct examples involving this compound are emerging, the principles can be extrapolated from research on similar active methylene compounds. A common cascade sequence initiates with a Knoevenagel condensation of this compound with a suitable aldehyde. The resulting electron-deficient alkene can then participate in a subsequent intramolecular reaction, such as a Michael addition or a cyclization, to form a polycyclic system. arkat-usa.org

For instance, a hypothetical cascade reaction for the synthesis of a fused heterocyclic system could involve the following steps:

Knoevenagel Condensation: Reaction of an aldehyde bearing a nucleophilic group with this compound.

Intramolecular Cyclization: The nucleophilic group attacks the electron-deficient double bond of the Knoevenagel product.

Tautomerization/Aromatization: The cyclic intermediate rearranges to a stable heterocyclic product.

Such cascade reactions are powerful tools for the efficient construction of complex molecules and represent a key direction for future research involving this compound. researchgate.net

Sustainable and Circular Economy Approaches in this compound Chemistry

The principles of green chemistry and the concept of a circular economy are increasingly influencing the design of chemical syntheses. rsc.org For this compound, this involves developing processes that are more environmentally benign and resource-efficient.

Solvent-Free or Green Solvent Reactions

A major focus of green chemistry is the reduction or elimination of volatile organic solvents (VOCs). rsc.org Solvent-free reactions, or those conducted in green solvents like water, ionic liquids, or supercritical fluids, are highly desirable. rsc.orgresearchtrendsjournal.comijcps.org

The Knoevenagel condensation, a key reaction of this compound, is particularly amenable to solvent-free conditions. imedpub.comtue.nl Research on other cyanoacetate esters, such as ethyl cyanoacetate, has demonstrated that these reactions can be efficiently carried out by simply grinding the reactants together, sometimes with a solid-supported catalyst, or by using microwave irradiation. iosrjournals.org These solvent-free methods often lead to higher yields, shorter reaction times, and easier product isolation. imedpub.comtue.nl

Reaction TypeSolvent/ConditionsAdvantagesReference
Knoevenagel CondensationSolvent-free, grindingReduced waste, faster reaction, simple workup tue.nl
Knoevenagel CondensationIonic LiquidRecyclable catalyst/solvent, high yields iosrjournals.org
Knoevenagel CondensationWaterNon-toxic, inexpensive, environmentally benign researchtrendsjournal.comlucp.net

The use of neopentyl glycol, a precursor to this compound, as a solvent in chemical recycling processes further underscores the potential for greener applications within this chemical family.

Atom Economy and Waste Minimization Strategies

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. primescholars.com Reactions with high atom economy are central to sustainable chemistry as they minimize the generation of waste. rsc.org

Multicomponent reactions and cascade reactions, as discussed in section 7.3, are inherently more atom-economical than traditional multi-step syntheses. rsc.orgresearchgate.net By design, a large proportion of the atoms from the starting materials are incorporated into the final product.

For example, in a three-component reaction to synthesize a complex molecule, the atom economy can be calculated as follows:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 primescholars.com

Strategies to improve the atom economy in reactions involving this compound include:

Catalytic Approaches: Using catalysts instead of stoichiometric reagents minimizes waste.

Addition Reactions: Designing syntheses that maximize the use of addition reactions, which are inherently 100% atom-economical.

Minimizing Protecting Groups: Avoiding the use of protecting groups reduces the number of synthetic steps and the amount of waste generated.

By focusing on these principles, the synthesis and application of this compound can be aligned with the goals of a sustainable and circular chemical industry.

Concluding Remarks and Future Outlook on Neopentyl Cyanoacetate Research

Summary of Key Advancements and Current Understanding of Neopentyl Cyanoacetate (B8463686) Chemistry

Neopentyl cyanoacetate, a sterically hindered ester of cyanoacetic acid, has carved a niche for itself in organic synthesis. Its chemistry is primarily defined by the interplay of the reactive methylene (B1212753) group, the cyano functionality, and the bulky neopentyl group. The most prevalent and economically viable method for its synthesis is the acid-catalyzed esterification of cyanoacetic acid with neopentyl alcohol, often employing azeotropic removal of water to drive the reaction to completion. vulcanchem.comgoogle.com Alternative, though less common, synthetic routes include the reaction of 2-cyanoacetic acid anhydride (B1165640) with neopentyl alcohol. vulcanchem.com

The reactivity of this compound is centered around its active methylene group, which is readily deprotonated to form a stable carbanion. This carbanion serves as a potent nucleophile in a variety of carbon-carbon bond-forming reactions. The Knoevenagel condensation is a cornerstone of this compound chemistry, where it reacts with aldehydes and ketones to furnish α,β-unsaturated cyanoacrylates. vulcanchem.comorganic-chemistry.org These products are valuable intermediates in their own right. periodikos.com.brscielo.org.mx The steric bulk of the neopentyl group can influence the stereoselectivity of these condensations, a feature that can be exploited in targeted synthesis.

Furthermore, this compound is a competent Michael donor in conjugate additions to α,β-unsaturated compounds. wikipedia-on-ipfs.orgmasterorganicchemistry.comwikipedia.org This reaction provides a powerful tool for the construction of more complex carbon skeletons. The cyano and ester functionalities also open avenues for further transformations. The cyano group can be hydrolyzed or reduced, while the ester can be saponified or transesterified, adding to the synthetic versatility of its derivatives.

The unique structural attributes of this compound, particularly the neopentyl moiety, confer specific physical properties. It exhibits enhanced hydrophobicity and a reduced tendency to crystallize compared to its less hindered analogues like ethyl cyanoacetate. vulcanchem.com This property can be advantageous in specific reaction media.

Unaddressed Challenges and Emerging Research Opportunities

Despite the established utility of this compound, several challenges and research opportunities remain. A primary area for advancement lies in the development of more sustainable and efficient synthetic protocols. While the traditional esterification method is effective, exploring greener catalytic systems, such as solid acid catalysts or enzymatic processes, could reduce waste and improve the environmental footprint of its production. Microwave-assisted synthesis has shown promise in accelerating Knoevenagel condensations involving cyanoacetate derivatives, and its application to this compound warrants further investigation to enhance reaction rates and yields. researchgate.netscielo.br

The full potential of asymmetric catalysis in reactions involving this compound is yet to be realized. Developing chiral catalysts that can effectively control the stereochemistry of Knoevenagel condensations and Michael additions would significantly elevate its status as a building block for enantiomerically pure pharmaceuticals and other fine chemicals. The steric hindrance of the neopentyl group presents both a challenge and an opportunity in this regard, as it may necessitate the design of highly specific and active catalysts.

The exploration of the reactivity of the cyano group in this compound derivatives beyond simple hydrolysis or reduction is another promising avenue. For instance, its participation in cycloaddition reactions for the synthesis of novel heterocyclic systems is an area ripe for investigation. tubitak.gov.trarkat-usa.orgsciforum.netnih.gov

Prospective Impact on Synthetic Methodologies, Material Science, and Chemical Innovation

The future of this compound research holds considerable promise for impacting various scientific domains. In synthetic methodologies, the development of novel, highly selective transformations involving this reagent could lead to more efficient and convergent syntheses of complex target molecules. Its role as a key intermediate for neopentyl α-cyanoacrylate, a component of specialty adhesives, highlights its potential in material science. prepchem.comafinitica.comafinitica.comafinitica.com Further research into the polymerization of neopentyl cyanoacrylate derivatives could lead to the development of new polymers with unique thermal and mechanical properties, driven by the bulky neopentyl group.

In the realm of medicinal and agrochemical research, the steric shielding provided by the neopentyl group can be strategically employed to enhance the metabolic stability of bioactive molecules, potentially leading to drugs and pesticides with improved pharmacokinetic profiles and reduced degradation. vulcanchem.com The derivatives of this compound, particularly the heterocyclic compounds synthesized from them, represent a vast and underexplored chemical space for the discovery of new therapeutic agents and crop protection chemicals. periodikos.com.brscielo.org.mxnih.gov As our understanding of structure-activity relationships deepens, the rational design of this compound-based compounds for specific biological targets will likely become a fruitful area of research.

Q & A

Q. What are the recommended synthetic routes for neopentyl cyanoacetate, and how can reaction efficiency be optimized?

this compound can be synthesized via esterification of cyanoacetic acid with neopentyl alcohol, typically catalyzed by acid (e.g., sulfuric acid) or enzymatic methods. Optimization involves controlling stoichiometry, temperature (e.g., reflux conditions), and catalyst loading. For example, analogous reactions with ethyl cyanoacetate use piperidine as a catalyst in ethanol under reflux to achieve cyclization products . Reaction progress can be monitored via thin-layer chromatography (TLC) or in situ FTIR to track carbonyl group formation .

Q. What spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • IR spectroscopy : Identifies nitrile (~2240 cm⁻¹) and ester carbonyl (~1740 cm⁻¹) stretches. Absence of unexpected peaks (e.g., hydroxyl groups) confirms purity .
  • ¹H/¹³C NMR : Neopentyl protons appear as singlets (δ ~1.0–1.2 ppm for CH(CH₃)₂), while the cyanoacetate moiety shows distinct resonances (e.g., ester carbonyl at ~165–170 ppm in ¹³C NMR) .
  • Mass spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺) validate molecular weight .

Q. How should researchers handle contradictions in spectral data during characterization?

Contradictions (e.g., unexpected IR absorptions or NMR splitting patterns) may arise from impurities or side reactions. Cross-validate with alternative techniques (e.g., HPLC for purity) and compare with literature data for analogous compounds, such as methyl or ethyl cyanoacetate derivatives . Computational tools like DFT (Density Functional Theory) can simulate spectra to resolve ambiguities .

Q. What safety protocols are essential when working with this compound?

While direct toxicological data for this compound is limited, related cyanoacetates (e.g., sodium cyanoacetate) require precautions:

  • Use fume hoods and closed systems to avoid inhalation/contact .
  • Wear nitrile gloves, goggles, and lab coats.
  • Store in airtight containers away from oxidizing agents .

Q. How can the purity of this compound be validated for synthetic applications?

Purity is assessed via:

  • Elemental analysis : Match calculated vs. observed C/H/N percentages.
  • Chromatography : HPLC or GC with standards (e.g., retention time comparison) .
  • Melting point determination : Sharp melting ranges indicate high crystallinity (if solid) .

Advanced Research Questions

Q. What role does this compound play in designing luminescent materials for optoelectronics?

Cyanoacetate esters (e.g., hexyl cyanoacetate) act as electron-withdrawing groups in donor-acceptor systems, enhancing charge transfer in materials like tetraphenylethylene (TPE) derivatives. Neopentyl’s bulky structure may reduce aggregation-induced quenching, improving photoluminescence quantum yield. Researchers should explore UV-Vis absorption/emission spectra and DFT calculations to optimize electronic properties .

Q. How can computational methods aid in predicting this compound’s reactivity in multicomponent reactions?

DFT studies (e.g., using Multiwfn or Gaussian) model transition states and regioselectivity in reactions like Knoevenagel condensations. For example, methyl cyanoacetate’s reactivity with aldehydes is influenced by frontier molecular orbitals (HOMO-LUMO gaps), which can be extrapolated to neopentyl derivatives .

Q. What strategies mitigate side reactions during this compound’s use in heterocyclic synthesis?

Side reactions (e.g., hydrolysis or decarboxylation) are minimized by:

  • Anhydrous conditions and inert atmospheres (N₂/Ar).
  • Catalytic bases (e.g., DBU) to enhance nucleophilicity without promoting degradation .
  • Low-temperature kinetic control (e.g., −20°C for Michael additions) .

Q. How do steric effects of the neopentyl group influence its reactivity compared to linear alkyl cyanoacetates?

Neopentyl’s branched structure hinders steric access to the cyanoacetate moiety, slowing nucleophilic attacks but improving stability. Comparative kinetic studies (e.g., with ethyl or methyl analogs) using ¹H NMR reaction monitoring quantify these effects .

Q. What analytical approaches resolve data discrepancies in this compound’s environmental fate studies?

Conflicting biodegradation or toxicity data require:

  • High-resolution mass spectrometry (HRMS) : Track metabolite formation.
  • Ecotoxicological assays : Use standardized OECD protocols for aquatic toxicity .
  • QSAR models : Predict persistence/bioaccumulation from structural descriptors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.